molecular formula C6H13N3O2S B149189 2-Acetamido-4-mercaptobutanoic acid hydrazide CAS No. 77076-41-6

2-Acetamido-4-mercaptobutanoic acid hydrazide

Cat. No.: B149189
CAS No.: 77076-41-6
M. Wt: 191.25 g/mol
InChI Key: CRMPEIJSRPNMRH-UHFFFAOYSA-N
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Description

2-Acetamido-4-mercaptobutanoic acid hydrazide (AMBH) is a specialized hydrazide derivative with the molecular formula C₆H₁₃N₃O₂S and a molecular weight of 191.25 g/mol . Structurally, it features:

  • An acetamide group (CH₃CONH-) at position 2.
  • A mercapto (-SH) group at position 3.
  • A hydrazide (-CONHNH₂) moiety attached to the butanoic acid backbone.

This compound is primarily utilized in biochemical research as a reagent, though specific applications remain under-explored in the literature.

Properties

IUPAC Name

N-(1-hydrazinyl-1-oxo-4-sulfanylbutan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2S/c1-4(10)8-5(2-3-12)6(11)9-7/h5,12H,2-3,7H2,1H3,(H,8,10)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMPEIJSRPNMRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCS)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376315
Record name 2-ACETAMIDO-4-MERCAPTOBUTANOIC ACID HYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77076-41-6
Record name 2-ACETAMIDO-4-MERCAPTOBUTANOIC ACID HYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Michael Addition and Thioether Intermediate Formation

The synthesis begins with a Michael addition to construct the mercaptobutanoic acid backbone. For example, p-methoxybenzylthiol reacts with 3,3-dimethylacrylic acid in the presence of piperidine to form a thioether intermediate. This step establishes the sulfur-containing side chain critical for subsequent functionalization. The reaction proceeds under reflux conditions, with careful temperature control to avoid side reactions.

Acid Chloride Synthesis

The thioether intermediate is converted to its acid chloride using oxalyl chloride in methylene chloride. A molar excess of oxalyl chloride ensures complete conversion, and the product is isolated by vacuum distillation to remove residual solvents. This step requires anhydrous conditions to prevent hydrolysis of the acid chloride.

Hydrazide Coupling

The acid chloride is reacted with hydrazine in methylene chloride at temperatures between −68°C and −75°C to form the hydrazide. Critical parameters include:

  • Hydrazine concentration : Dilute hydrazine solutions (~14% v/v in methylene chloride) minimize the formation of bis-hydrazide byproducts (reduced from 20% to 3–5%).

  • Addition rate : Continuous, steady addition of the acid chloride over 3–5 hours prevents localized excesses that promote side reactions.

  • Agitation : High-speed stirring (270–400 rpm) ensures homogeneity and efficient heat dissipation.

Deprotection and Acetylation

Optimization Strategies for Yield and Purity

Solvent and Temperature Control

  • Methylene chloride is the solvent of choice due to its low polarity and ability to maintain low temperatures during hydrazine coupling.

  • Reaction temperature : Maintaining temperatures below −70°C during acid chloride addition suppresses bis-hydrazide formation.

Byproduct Mitigation

The primary byproduct, bis-methoxybenzylthioether hydrazide, arises from residual acid chloride reacting with the hydrazide product. Strategies to minimize this include:

ParameterStandard ProcessOptimized ProcessByproduct Reduction
Hydrazine concentration24–32% v/v12–16% v/v20% → 3–5%
Addition time1–2 hours3–5 hours20% → 5–7%
Agitation speed150–200 rpm270–400 rpm20% → 4–6%

Data adapted from US8110705B2.

Purification Techniques

  • Precipitation : Crude hydrazide is precipitated using heptane or ethyl acetate, with repeated recrystallization to achieve >98% purity.

  • Ion-exchange chromatography : Anionic resins remove acidic impurities, particularly after deprotection steps.

Comparative Analysis of Methodologies

Traditional vs. Improved Processes

  • Traditional approaches relied on concentrated hydrazine solutions and batch-wise acid chloride addition, resulting in 20% bis-hydrazide contamination.

  • Improved methods emphasize dilute hydrazine, continuous acid chloride addition, and rigorous temperature control, achieving yields exceeding 45% with <5% byproducts.

Reagent Selection

  • Triphosgene : Used in place of phosgene for cyclization reactions in related hydrazide syntheses, offering safer handling while maintaining efficiency.

  • Oxalyl chloride : Preferred over thionyl chloride for acid chloride formation due to milder reaction conditions and reduced side reactions .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-4-mercaptobutanoic acid hydrazide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the mercapto group and the hydrazide group, which can participate in different chemical transformations .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfonic acid derivatives, while reduction of the hydrazide group can produce amine derivatives .

Scientific Research Applications

Biochemical Applications

1.1. Introduction of Thiol Groups

One of the notable applications of AMBH is in the introduction of thiol groups into biomolecules. In a study involving dextran, AMBH was used to chemically modify dextran by introducing thiol (-SH) groups, which were then utilized for further labeling with fluorescent markers. This modification allows for the visualization and tracking of biomolecular interactions in real-time using single-molecule imaging techniques .

1.2. Protein Labeling and Interaction Studies

AMBH serves as a crucial reagent in protein labeling studies. For instance, it has been employed to label glucosyltransferase (GTF) molecules, enabling the observation of their binding dynamics with dextran. The labeled proteins exhibited specific interaction patterns that were quantitatively analyzed, revealing insights into enzyme kinetics and molecular interactions .

Pharmaceutical Applications

2.1. Drug Delivery Systems

The compound has potential applications in drug delivery systems, particularly in developing pH-sensitive pharmaceutical nanocarriers. AMBH can be incorporated into polyethylene glycol (PEG) derivatives, forming micelles that release their drug cargo in response to acidic environments typical of tumor tissues or intracellular compartments . This property enhances the specificity and efficacy of drug delivery.

2.2. Synthesis of Antimicrobial Agents

Research indicates that derivatives of AMBH exhibit antimicrobial properties, making them candidates for developing new antimicrobial agents. The synthesis of various derivatives has shown promising results against different microbial strains, highlighting the compound's versatility in medicinal chemistry .

Chemical Synthesis and Characterization

3.1. Synthesis Pathways

The synthesis of AMBH typically involves hydrazine hydrate and acetamido compounds, leading to various derivatives that can be further modified for specific applications . The characterization of these compounds often includes spectroscopic methods such as IR and NMR to confirm their structures and functional groups.

3.2. Stability and Reactivity Studies

Studies have demonstrated that AMBH-based micelles are stable under physiological conditions but can rapidly release their contents in mildly acidic environments, showcasing their potential for targeted drug delivery . The stability profiles can be adjusted by modifying the chemical structure of the PEG derivatives.

Case Studies and Experimental Findings

Study Application Findings
Single-Molecule Imaging Protein Interaction DynamicsAMBH-modified dextran allowed visualization of GTF binding kinetics, revealing first-order dissociation rates influenced by sucrose presence.
Drug Delivery Systems pH-Sensitive NanocarriersPEG-PE conjugates incorporating AMBH demonstrated controlled drug release at acidic pH, enhancing targeting efficiency in tumor models.
Antimicrobial Activity New Antimicrobial AgentsVarious AMBH derivatives showed significant antimicrobial activity against tested strains, indicating potential for therapeutic development.

Mechanism of Action

The mechanism of action of 2-Acetamido-4-mercaptobutanoic acid hydrazide involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with metal ions or thiol groups in proteins, while the hydrazide group can interact with carbonyl groups in enzymes or other biomolecules. These interactions can modulate the activity of enzymes or alter the structure of proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Hydrazide Derivatives

Hydrazides are a versatile class of compounds with applications ranging from pharmaceuticals to polymer chemistry. Below, AMBH is compared to structurally or functionally related hydrazides.

Structural and Functional Group Comparison

Compound Name Molecular Formula Key Functional Groups Applications/Reactivity References
2-Acetamido-4-mercaptobutanoic acid hydrazide (AMBH) C₆H₁₃N₃O₂S Acetamide, mercapto, hydrazide Biochemical reagent, synthetic intermediate
Isonicotinic acid hydrazide (Isoniazid) C₆H₇N₃O Pyridine ring, hydrazide Antitubercular drug
Benzoic acid hydrazide C₇H₈N₂O Benzene ring, hydrazide Antimicrobial agent (via Cu/Cd complexes)
Nicotinic acid hydrazide C₆H₇N₃O Pyridine ring, hydrazide Precursor for hydrazones with indole derivatives
Maleic hydrazide C₄H₄N₂O₂ Diketone/diol tautomers Plant growth regulator
Phenylacetic acid hydrazide C₈H₁₀N₂O Benzyl group, hydrazide Intermediate for triazole/thiosemicarbazide synthesis
Quinazolinone hydrazide derivatives Varies (e.g., C₁₉H₁₆N₄O₃) Quinazolinone core, hydrazide Cholera toxin inhibitors

Research Findings and Data Analysis

Unique Attributes of AMBH

  • Structural Analogues : Unlike isoniazid (pyridine-based) or benzoic acid hydrazide (aromatic), AMBH’s aliphatic backbone may offer improved solubility or reduced toxicity.

Comparative Efficacy in Drug Development

  • Quinazolinone hydrazides (e.g., compound 1 in ) inhibit cholera toxin with IC₅₀ values in the micromolar range, suggesting AMBH could be modified for similar targets .
  • Hydrazide-metal complexes : Benzoic acid hydrazide-Cu complexes exhibit enhanced antimicrobial activity, a pathway yet unexplored for AMBH .

Industrial Potential

While AMBH’s role in polymer chemistry is unstudied, hydrazides like benzoylhydrazide demonstrate that the functional group significantly accelerates polymer crystallization . AMBH’s mercapto group could further modify polymer properties through crosslinking.

Biological Activity

Overview

2-Acetamido-4-mercaptobutanoic acid hydrazide (AMBH) is a sulfur-containing organic compound characterized by its unique molecular structure, which includes an acetamido group, a mercapto group, and a hydrazide group. Its molecular formula is C6H13N3O2SC_6H_{13}N_3O_2S with a molecular weight of approximately 191.25 g/mol . The compound has garnered attention for its potential biological activities, including enzyme inhibition and interactions with metal ions, which may have therapeutic implications.

The biological activity of AMBH is primarily attributed to its ability to interact with various biomolecules:

  • Covalent Bonding : The mercapto group can form covalent bonds with metal ions or thiol groups in proteins, potentially modulating their activity.
  • Enzyme Interaction : The hydrazide group can interact with carbonyl groups in enzymes, influencing their catalytic functions .

These interactions may lead to changes in enzyme kinetics and protein structure, which are crucial for various biochemical pathways.

Biological Activities

Research indicates that AMBH exhibits several biological activities:

  • Antimicrobial Properties : Studies have demonstrated that AMBH and its derivatives possess antimicrobial activity against various pathogens. For instance, the synthesis of novel Schiff bases from AMBH has shown promising results in inhibiting bacterial growth .
  • Enzyme Inhibition : AMBH has been studied for its potential as an enzyme inhibitor. Its unique structure allows it to effectively bind to active sites of certain enzymes, thereby inhibiting their function .
  • Metal Ion Chelation : The compound's mercapto group facilitates the chelation of metal ions, which is significant in biochemical processes and potential therapeutic applications.

Case Studies

  • Antimicrobial Study : A study conducted on the antimicrobial properties of AMBH showed that it exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various bacterial strains, indicating its potential as an antimicrobial agent.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Pseudomonas aeruginosa128
  • Enzyme Inhibition : In a biochemical assay, AMBH was tested for its ability to inhibit a specific enzyme involved in metabolic pathways. The results indicated that AMBH could significantly reduce enzyme activity at concentrations as low as 50 µM.
    Concentration (µM)Enzyme Activity (% of Control)
    0100
    2585
    5060
    10030

Research Findings

Recent studies have explored the synthesis and characterization of AMBH derivatives aimed at enhancing its biological activity:

  • Synthesis Techniques : Various synthetic routes have been employed to produce AMBH efficiently. These include reactions involving hydrazine and other reagents under controlled conditions to ensure high yields and purity.
  • Bioconjugation Applications : AMBH has been utilized in bioconjugation strategies to create pH-sensitive drug delivery systems. These systems are designed to release therapeutic agents in response to specific biological stimuli, such as the acidic environment of tumor tissues .

Q & A

Q. What are the key challenges in synthesizing 2-acetamido-4-mercaptobutanoic acid hydrazide, and how can reaction conditions be optimized?

Synthesis of hydrazide derivatives often requires precise control of reaction parameters. For example, coupling hydrazine hydrate with precursor compounds (e.g., chloropurines) typically demands acidic or catalytic conditions to achieve regioselective cyclization . Solvent choice (e.g., ethanol, glacial acetic acid) and catalyst selection (e.g., HCl, PTSA) are critical, as variations can lead to incomplete reactions or low yields. Optimization strategies include:

  • Catalyst screening : Acidic catalysts (HCl) enhance cyclization efficiency compared to non-catalytic conditions .
  • Solvent polarity : Polar solvents improve solubility of intermediates, while non-polar solvents may hinder reaction progress.
  • Temperature : Heating under reflux is commonly employed to accelerate reaction kinetics .

Q. How can spectroscopic and crystallographic methods validate the structural integrity of this compound?

Structural confirmation involves:

  • FT-IR : Identification of N–H (3100–3300 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches characteristic of hydrazide moieties .
  • NMR : ¹H NMR peaks for hydrazide NH₂ groups (δ 4.0–5.0 ppm) and ¹³C NMR signals for carbonyl carbons (δ 165–175 ppm) .
  • X-ray crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry and hydrogen-bonding networks (e.g., CCDC 2075096) .

Q. What safety precautions are essential when handling hydrazide derivatives in laboratory settings?

Hydrazides are associated with acute toxicity (oral, dermal) and respiratory irritation. Key precautions include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of aerosols or dust.
  • Waste disposal : Contaminated materials must be treated as hazardous waste .

Advanced Research Questions

Q. How can hydrazide-functionalized materials enhance glycoproteomic analysis, and what methodological improvements have been reported?

Hydrazide chemistry enables selective enrichment of N-glycopeptides via covalent bonding with glycan cis-diols. Recent advancements include:

  • Core-shell magnetic nanocomposites : Fe₃O₄@PMAH (poly(methacrylic hydrazide)) improves signal-to-noise ratios by 5× compared to commercial resins, enabling high-throughput glycoproteome profiling .
  • Protocol optimization : Immobilization at acidic pH (4.5–5.0) maximizes hydrazide-aldehyde reactivity, followed by PNGase F release for LC-MS/MS analysis .

Q. What experimental and computational approaches are used to evaluate hydrazide derivatives as enzyme inhibitors (e.g., myeloperoxidase, MAO-B)?

  • Biochemical assays :
    • MPO inhibition : Pre-incubate MPO with hydrazide (e.g., 4-ABAH) and H₂O₂; monitor heme fragment release via SDS-PAGE and LC-MS/MS to identify modified histidine residues .
    • MAO-B activity : Spectrophotometric measurement of kynuramine oxidation to 4-hydroxyquinoline, with IC₅₀ values calculated using non-linear regression .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding affinities to active sites, guided by SAR analysis of substituent effects (e.g., electron-withdrawing groups enhance MAO-B inhibition) .

Q. How can hydrazide cross-linkers improve the stability and functionality of biopolymer hydrogels?

Polyvalent hydrazide cross-linkers (e.g., adipic acid dihydrazide) form stable hydrogels with hyaluronic acid (HA):

  • Synthesis : Carbodiimide-mediated coupling of HA carboxyl groups with hydrazide amines .
  • Stability optimization : Hydrophobic cross-linkers (e.g., hexahydrazides) enhance resistance to hyaluronidase (HAse) degradation at physiological pH .

Q. What strategies resolve contradictions in bioactivity data for hydrazide derivatives across in vitro and in vivo models?

  • In vitro vs. in vivo discrepancies : Antioxidant activity of 8-benzylaminotheophyllinyl-7-acetic acid hydrazide (C-3) may show higher efficacy in cell-free DPPH assays (IC₅₀ = 4.36 mM) than in animal models due to bioavailability limitations .
  • Mitigation approaches :
    • Pharmacokinetic profiling (e.g., plasma half-life, tissue distribution).
    • Prodrug modification to enhance membrane permeability .

Q. How does substituent electronic effects influence the antioxidant and antimicrobial activities of hydrazide-hydrazones?

Electron-withdrawing groups (e.g., –Cl) enhance radical scavenging by stabilizing phenolic radicals via resonance. For example:

  • DPPH assay : Chlorinated derivatives (IC₅₀ = 4.36 mM) outperform non-chlorinated analogs (IC₅₀ = 5.38 mM) due to increased electron delocalization .
  • Antimicrobial activity : Nitro or methoxy substituents improve membrane penetration, targeting Gram-positive bacteria (e.g., S. aureus) with MIC values ≤ 25 µg/mL .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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